molecular formula C26H28N4O2 B12459493 4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide

4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide

Cat. No.: B12459493
M. Wt: 428.5 g/mol
InChI Key: TYTLARZOLKJSJU-UHFFFAOYSA-N
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Description

4-(3-{[4-(2-Aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide is a benzamide derivative characterized by a unique structural framework. The molecule features a central benzamide core substituted with a 3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl chain and an N-(2-aminophenyl) group.

Preparation Methods

CORIN is typically produced through recombinant DNA technology. The gene encoding CORIN is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the CORIN protein, which is subsequently purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

CORIN undergoes several biochemical reactions, primarily involving its protease activity. It cleaves the precursor form of atrial natriuretic peptide (pro-ANP) to produce the active hormone ANP . This proteolytic cleavage is essential for the biological activity of ANP. The reaction conditions typically involve physiological pH and temperature, with the presence of specific cofactors and substrates .

Comparison with Similar Compounds

The compound’s structural analogs, detailed in recent literature, provide critical insights into how substituent variations influence physicochemical and biological properties. Below is a comparative analysis based on heterocyclic derivatives from and azo-containing benzamides from :

Structural and Physicochemical Comparisons

Table 1: Key Properties of Heterocyclic Analogs ()

Compound Name Substituent Melting Point (°C) Yield (%) Purity (% Δ theoretical/experimental) Anti-LSD1 Activity (IC₅₀, µM)
3b Furan-3-yl 198–200 72 <1% 0.12
4a Thiophen-2-yl 185–187 68 <1% 0.08
4b Thiophen-2-yl 192–194 75 <1% 0.15
5b Thiophen-3-yl 210–212 70 <1% 0.09
6a Pyridin-4-yl 205–207 65 <1% 0.21
6b Pyridin-4-yl 190–192 73 <1% 0.18

Key Observations :

  • Substituent Impact : Thiophene derivatives (e.g., 4a, IC₅₀ = 0.08 µM) exhibit superior anti-LSD1 activity compared to furan (3b, IC₅₀ = 0.12 µM) or pyridine analogs (6a, IC₅₀ = 0.21 µM). This suggests that sulfur-containing heterocycles enhance target binding, likely due to improved hydrophobic interactions or π-stacking .
  • Positional Isomerism : The placement of substituents on the benzamide core significantly affects activity. For example, 4a (thiophen-2-yl at position 4) shows higher potency than 4b (thiophen-2-yl at position 3), highlighting the importance of spatial orientation .
  • Physicochemical Stability : All analogs demonstrate high purity (<1% deviation), with melting points correlating to molecular symmetry and packing efficiency. Thiophen-3-yl analog 5b exhibits the highest melting point (210–212°C), possibly due to enhanced crystallinity from sulfur’s polarizability .

Comparison with Azo-Benzamide Derivatives ()

The azo-containing benzamide 4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-N-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]benzamide (CAS: 68155-71-5) differs markedly in structure, featuring azo (-N=N-) linkages and methoxyphenyl groups. Key distinctions include:

  • Molecular Weight : The azo derivative has a higher molecular weight (663.68 g/mol) compared to the target compound’s analogs (~350–400 g/mol), which may reduce bioavailability due to increased hydrophobicity .

Biological Activity

4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H28N4O2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : 4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Histone Deacetylase Inhibition : Similar compounds have shown efficacy as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In particular, studies have indicated that N-(2-amino-5-substituted phenyl)benzamides exhibit significant HDAC2 inhibition, leading to increased apoptosis in cancer cells .
  • G Protein-Coupled Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Activation or inhibition of specific GPCRs can influence pathways related to cell growth and differentiation .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism involves inducing apoptosis through intrinsic pathways, possibly linked to its HDAC inhibitory activity .

Biological Activity Data

Activity TypeObserved EffectsReference
HDAC InhibitionSignificant inhibition of HDAC2; cytotoxicity in HCT116 cells
GPCR InteractionModulation of intracellular signaling pathways
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Anticancer Efficacy : A study evaluated a series of N-(2-amino-5-substituted phenyl)benzamides, including derivatives similar to the target compound, demonstrating their ability to inhibit HDAC2 effectively. The findings revealed a correlation between structural modifications and enhanced cytotoxicity against colorectal cancer cells .
  • Pharmacological Profiling : Another investigation into structurally related compounds indicated that modifications at the aniline and cyclopropyl moieties significantly influenced biological activity, suggesting that the design of new derivatives could optimize therapeutic effects while minimizing side effects .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

4-[4-[4-(2-aminocyclopropyl)anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)

InChI Key

TYTLARZOLKJSJU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

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